Methyl thieno[2,3-b]pyrazine-6-carboxylate
Overview
Description
Methyl thieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a thieno and pyrazine moiety, which contributes to its distinct chemical behavior and biological activity.
Mechanism of Action
Target of Action
Methyl thieno[2,3-b]pyrazine-6-carboxylate has been found to exhibit antitumor activity, suggesting that its primary targets are likely to be certain types of cancer cells . The compound has been evaluated in four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) .
Mode of Action
It has been observed that the compound can affect the cell cycle profile and induce apoptosis in the ags cell line . This suggests that the compound may interact with its targets, leading to changes in cell cycle progression and promoting programmed cell death.
Result of Action
The most promising compounds, including this compound, showed some selectivity either against AGS or CaCo-2 cell lines without toxicity at their GI50 values . . This points to a different mechanism of action for the AGS cell growth inhibition.
Biochemical Analysis
Biochemical Properties
Methyl thieno[2,3-b]pyrazine-6-carboxylate is involved in various biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are not clearly recognized .
Cellular Effects
The cellular effects of this compound have been studied in human tumor cell lines . It has shown some selectivity against certain cell lines without toxicity at their GI 50 values .
Molecular Mechanism
It has been observed that a large number of dead cells gave rise to an atypical distribution on the cell cycle profile and that these cells were not apoptotic, which points to a different mechanism of action for cell growth inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl thieno[2,3-b]pyrazine-6-carboxylate typically involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method utilizes either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic characteristics of the substrates to achieve good-to-excellent yields (up to 50% quantitative yield) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar Pd-catalyzed cross-coupling reactions, with adjustments to reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl thieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can introduce different substituents onto the thieno or pyrazine rings, tailoring the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyrazine derivatives .
Scientific Research Applications
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl thieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar heterocyclic compounds, such as:
Methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate: This compound serves as a precursor in the synthesis of this compound and shares similar structural features.
7-bromothieno[2,3-b]pyrazine-6-carboxylate: Another precursor, this compound is used in Pd-catalyzed cross-coupling reactions to produce various thieno[2,3-b]pyrazine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other related compounds.
Properties
IUPAC Name |
methyl thieno[2,3-b]pyrazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-4-5-7(13-6)10-3-2-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADIBPXZPFAENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215665 | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824388-08-0 | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824388-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-b]pyrazine-6-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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